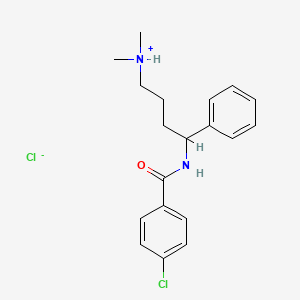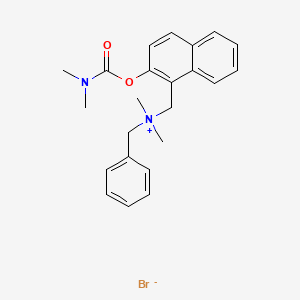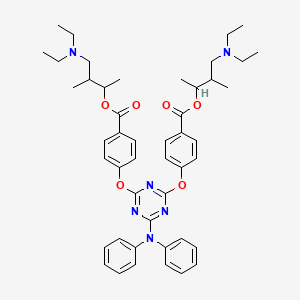![molecular formula C23H22IrN4O2-2 B13774046 (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) CAS No. 409319-60-4](/img/structure/B13774046.png)
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) typically involves the reaction of iridium(III) chloride hydrate with 2-(1H-pyrazol-1-yl)phenyl ligands and 2,4-pentanedione under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
化学反応の分析
Types of Reactions
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in new coordination compounds with different ligands .
科学的研究の応用
Chemistry
In chemistry, (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation .
Biology
It can be used as a probe to study cellular processes and molecular interactions .
Medicine
Research is ongoing to explore the use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy .
Industry
In the industry, (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is primarily used in the fabrication of OLEDs and other optoelectronic devices. Its high efficiency and stability contribute to the performance and longevity of these devices .
作用機序
The mechanism of action of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) involves its ability to absorb light and undergo intersystem crossing to a triplet excited state. This excited state can transfer energy to nearby molecules, leading to phosphorescence or the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or reactive oxygen species generation in photodynamic therapy .
類似化合物との比較
Similar Compounds
Bis(1-phenylisoquinoline)(acetylacetonato)iridium(III): Similar in structure but with different ligands, used in OLEDs.
Bis(2-phenylpyridine)(acetylacetonato)iridium(III): Another iridium complex used in optoelectronics.
Uniqueness
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is unique due to its specific ligand arrangement, which contributes to its high efficiency and stability in phosphorescent applications. The combination of 2-(1H-pyrazol-1-yl)phenyl and 2,4-pentanedionato ligands provides a balance of electronic and steric properties that enhance its performance in various applications .
特性
CAS番号 |
409319-60-4 |
|---|---|
分子式 |
C23H22IrN4O2-2 |
分子量 |
578.7 g/mol |
IUPAC名 |
iridium;pentane-2,4-dione;1-phenylpyrazole |
InChI |
InChI=1S/2C9H7N2.C5H8O2.Ir/c2*1-2-5-9(6-3-1)11-8-4-7-10-11;1-4(6)3-5(2)7;/h2*1-5,7-8H;3H2,1-2H3;/q2*-1;; |
InChIキー |
KHUBLCPBWHJETD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)





